molecular formula C12H9ClN4OS B12990844 1-(3-Chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(3-Chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B12990844
M. Wt: 292.74 g/mol
InChI Key: WEMVGVPJMHLJNT-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine scaffold substituted with a thiol (-SH) group at position 4 and a 3-chloro-4-methoxyphenyl moiety at position 1. This structure combines the purine-like architecture of pyrazolo[3,4-d]pyrimidine with functional groups that modulate electronic, steric, and pharmacokinetic properties.

Pyrazolo[3,4-d]pyrimidines are recognized for their structural resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signal transduction .

Properties

Molecular Formula

C12H9ClN4OS

Molecular Weight

292.74 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C12H9ClN4OS/c1-18-10-3-2-7(4-9(10)13)17-11-8(5-16-17)12(19)15-6-14-11/h2-6H,1H3,(H,14,15,19)

InChI Key

WEMVGVPJMHLJNT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

  • The pyrazolo[3,4-d]pyrimidine scaffold is commonly synthesized by cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents.
  • For example, phenylhydrazine derivatives react with cyano-substituted precursors to form 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile intermediates, which upon further treatment with formamide or urea derivatives undergo ring closure to yield the pyrazolo[3,4-d]pyrimidine core.

Functionalization at the 4-Position to Introduce the Thiol Group

  • The 4-thiol group is introduced by converting a 4-chloro or 4-keto intermediate into the corresponding thiol or thione.
  • Chlorination of the 4-position is often achieved using reagents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5), yielding 4-chloro derivatives.
  • Subsequent nucleophilic substitution with sulfur sources such as potassium hydroxide and carbon disulfide or direct thiolation reactions convert the 4-chloro group into the 4-thiol group.

Typical Reaction Conditions

  • Reactions are generally carried out under reflux in solvents like ethanol, dimethylformamide (DMF), or acetic acid.
  • Bases such as potassium carbonate or potassium hydroxide are used to facilitate nucleophilic substitutions.
  • Purification is achieved by recrystallization or chromatographic techniques.

Representative Synthetic Route Example

Step Reactants/Intermediates Reagents/Conditions Product/Intermediate Notes
1 3-Chloro-4-methoxyphenylhydrazine + cyano-substituted precursor Reflux in ethanol 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile Formation of pyrazole intermediate
2 Intermediate from Step 1 + urea or formamide Heating under reflux 1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-one Cyclization to pyrazolopyrimidine core
3 Pyrazolopyrimidine-4-one POCl3 or PCl5, reflux 4-chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine Chlorination at 4-position
4 4-chloro intermediate + sulfur source (e.g., KOH + CS2) Reflux in ethanol 1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol Thiolation to introduce thiol group

Research Findings and Yields

  • The yields for the key cyclization steps to form the pyrazolo[3,4-d]pyrimidine core typically range from 60% to 85%, depending on reaction conditions and purity of starting materials.
  • Chlorination steps using phosphorus oxychloride generally proceed with high efficiency (>80%) under controlled reflux conditions.
  • Thiolation reactions converting 4-chloro intermediates to 4-thiol derivatives have been reported with yields between 70% and 90%, often requiring careful control of reaction time and temperature to avoid side reactions.
  • Spectroscopic characterization (NMR, IR, MS) confirms the successful introduction of the thiol group, with characteristic signals for the thiol proton and C=S stretching vibrations.

Summary Table of Key Reagents and Conditions

Transformation Reagents Solvent Temperature Time Yield (%) Notes
Pyrazole formation Aryl hydrazine + cyano precursor Ethanol Reflux 4-6 h 65-80 Formation of 5-amino-pyrazole intermediate
Cyclization to pyrazolopyrimidine Urea or formamide Ethanol or acetic acid Reflux 6-8 h 70-85 Ring closure step
Chlorination at 4-position POCl3 or PCl5 POCl3 or chlorinated solvent Reflux 3-5 h 80-90 Formation of 4-chloro intermediate
Thiolation KOH + CS2 or sulfur source Ethanol Reflux 4-6 h 75-90 Conversion to 4-thiol derivative

Chemical Reactions Analysis

Key Reaction Mechanisms

Based on structural analogs and general heterocyclic chemistry:

  • Nucleophilic Aromatic Substitution : The electron-deficient pyrazolo[3,4-d]pyrimidine ring may facilitate substitution at the 4-position. The thiol group could replace a halide (e.g., chloride) via an SNAr (Substitution Nucleophilic Aromatic) mechanism, requiring activation of the ring (e.g., by electron-withdrawing groups like chlorine) .

  • C-S Bond Formation : The thiol group’s introduction may involve reductive cleavage of disulfide bonds or direct substitution, depending on the precursor .

Experimental Data and Characterization

Available data for the compound includes:

Property Value Source
Molecular Formula C₁₂H₉ClN₄OS
Molecular Weight 292.74 g/mol
IUPAC Name 1-(3-chloro-4-methoxyphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione
InChI Key WEMVGVPJMHLJNT-UHFFFAOYSA-N

Reactivity and Stability

The compound’s reactivity is influenced by:

  • Electron-Withdrawing Groups : Chlorine and thiol substituents enhance the ring’s electrophilicity, making it susceptible to nucleophilic attack.

  • Thiol Group : The -SH group may participate in redox reactions or act as a nucleophile, depending on the reaction conditions .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound specifically targets CDK2/cyclin A2 complexes, which are vital for the G1 to S phase transition of the cell cycle. This mechanism suggests potential applications in cancer therapy, where selective CDK inhibitors are sought after for their ability to halt tumor growth without affecting normal cells significantly .

Synthesis Pathways

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves several key steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of Substituents : The chloro and methoxy groups are introduced via nucleophilic substitution reactions. The chloro substituent acts as a leaving group, facilitating further functionalization.
  • Final Functionalization : The thiol group is introduced through a thiolation reaction, enhancing the compound's reactivity and potential biological activity .

Case Studies

A study demonstrated the palladium-catalyzed regioselective direct C-H arylation of pyrazolo[3,4-d]pyrimidines, showcasing the versatility of this scaffold in generating diverse derivatives with varied biological activities. This method allows for the efficient synthesis of a library of compounds, expanding the scope for therapeutic applications .

Antiviral Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit antiviral properties. For instance, compounds inspired by these structures have been evaluated for their efficacy against viruses such as the tobacco mosaic virus (TMV). These studies suggest that modifications to the pyrazolo[3,4-d]pyrimidine framework can enhance antiviral activity while altering modes of action against viral RNA .

Antibacterial Properties

The compound's derivatives have also been explored for antibacterial activity. Studies have shown that certain functionalized pyrazolo[3,4-d]pyrimidines possess significant antibacterial properties against various pathogens. The mechanism often involves interference with bacterial DNA replication or protein synthesis pathways, making these compounds candidates for further development as antimicrobial agents .

Summary of Findings

Application AreaKey Findings
Medicinal ChemistryInhibits CDK2/cyclin A2; potential for cancer therapy
Synthetic MethodologiesEfficient synthesis via palladium-catalyzed reactions
Biological ResearchExhibits antiviral and antibacterial activities; diverse modes of action

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The chloro and methoxy groups enhance its binding affinity and specificity towards these targets, while the thiol group can form covalent bonds with active site residues, leading to potent inhibition.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name Substituents (Position) Key Functional Group Reported Activity Synthesis Yield (If Available) References
Target Compound 3-Cl, 4-OCH₃ (1); -SH (4) Thiol Anticancer, antimicrobial (hypothesized) N/A
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol 4-Cl (1); -OH (4) Hydroxyl Not explicitly reported N/A
1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol 3-F (1); -SH (4) Thiol Anticancer (potential kinase inhibition) N/A
4-Chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine 3-Cl, 4-CH₃ (1); -Cl (4) Chlorine Intermediate for drug development 97% purity (commercial)
1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Cl, 4-CH₃ (1); -NH₂ (4,6) Amine Antiproliferative (hypothesized) N/A

Key Observations:

Thiol vs. Hydroxyl Groups : The thiol group in the target compound and 1-(3-fluorophenyl)-derivative () may confer higher nucleophilicity and redox activity compared to hydroxyl groups (e.g., 1-(4-chlorophenyl)-4-ol in ). Thiols are prone to oxidation or disulfide formation, which could influence stability and biological interactions .

Halogen and Methoxy Substitutions: The 3-chloro-4-methoxyphenyl group in the target compound enhances lipophilicity compared to 4-chlorophenyl () or 3-fluorophenyl () analogs.

Amino Substitutions: Diamine derivatives () may exhibit improved water solubility and hydrogen-bonding capacity, which could enhance bioavailability but reduce membrane permeability compared to thiol or chloro analogs.

Biological Activity

1-(3-Chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, particularly focusing on its anticancer properties and other pharmacological effects.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including this compound, typically involves multi-step reactions. These steps include the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization methods and subsequent substitutions to introduce the chloro and methoxy groups. The compound can also be synthesized via palladium-catalyzed reactions that allow for regioselective modifications, enhancing the yield and specificity of the desired product .

The biological activity of this compound is largely attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By targeting CDK2/cyclin A complexes, the compound can induce cell cycle arrest and apoptosis in various cancer cell lines . This mechanism is supported by molecular docking studies that show favorable interactions between the compound and key residues in the CDK2 active site .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. The IC50 values for this compound have been reported in the low micromolar range, demonstrating its potency as an anticancer agent. For instance, in studies involving various tumor cell lines, this compound showed IC50 values comparable to established chemotherapeutics .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It has been shown to reduce inflammation in models of neuroinflammation by inhibiting microglial activation and astrocyte proliferation . Such findings suggest potential applications in treating neurodegenerative diseases where inflammation plays a critical role.

Case Studies

Several studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • Cancer Cell Lines : A study demonstrated that compounds similar to this compound inhibited proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of approximately 54% and 38%, respectively .
  • Neuroprotection : In vivo studies indicated that these compounds could mitigate LPS-induced neuroinflammation, showcasing their potential in treating conditions like Alzheimer's disease .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameIC50 (µM)Activity TypeTargeted Kinase
This compound0.057 - 0.119AnticancerCDK2
Dinaciclib0.005AnticancerCDK2
Roscovitine0.01AnticancerCDK2

Q & A

Q. What are the common synthetic routes for 1-(3-Chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example:

  • Step 1: React a pyrazolo[3,4-d]pyrimidin-4-amine precursor with a 3-chloro-4-methoxyphenyl group via Ullmann coupling or SNAr (nucleophilic aromatic substitution) in polar aprotic solvents (e.g., DMF or acetonitrile) at elevated temperatures (80–120°C) .
  • Step 2: Introduce the thiol group by treating the intermediate with Lawesson’s reagent or via displacement of a halogen (e.g., chlorine) using thiourea under reflux conditions in ethanol or dioxane .
  • Purification: Recrystallization from acetonitrile or ethanol is standard for isolating the final product with >95% purity .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ ~3.8 ppm). The thiol proton is often absent due to exchange broadening but may appear as a broad peak at δ 3.5–4.5 ppm .
  • IR Spectroscopy: Confirm the C=S stretch (1050–1250 cm⁻¹) and NH/OH stretches (3200–3400 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate the molecular ion peak (e.g., [M+H]+ at m/z 347.05 for C₁₃H₁₀ClN₄OS) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Use Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce side reactions. For thiolation, replace thiourea with NaSH in DMF to avoid byproduct formation .

  • Purification Strategies: Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) before recrystallization to remove unreacted starting materials .

  • Yield Optimization:

    Reaction StepCatalyst/SolventYield (%)Purity (%)Source
    Aryl couplingPd(OAc)₂, DMF7292
    ThiolationNaSH, DMF8596

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Analysis: Compare derivatives with varying substituents (e.g., 3-chloro vs. 4-methoxy) to isolate the pharmacophore. For example, replacing the thiol with a methyl group reduces antimicrobial activity by 70% .
  • Standardized Assays: Use consistent MIC (Minimum Inhibitory Concentration) protocols against P. aeruginosa (ATCC 27853) and C. albicans (ATCC 90028) to minimize variability .
  • Crystallographic Validation: Determine the crystal structure (e.g., using SHELX) to confirm stereoelectronic effects influencing target binding .

Q. How to design experiments to evaluate the compound’s anticancer activity?

Methodological Answer:

  • In Vitro Screening: Test against NCI-60 cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC₅₀ values <10 μM indicate potent activity .
  • Mechanistic Studies: Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G1 phase blockage) .
  • Target Identification: Use molecular docking (AutoDock Vina) to predict interactions with kinases (e.g., BTK) or DNA topoisomerases .

Q. What methodologies are recommended for determining the crystal structure?

Methodological Answer:

  • Data Collection: Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
  • Refinement: Apply SHELXL for structure solution and refinement. Key parameters:
    • R₁ < 0.05 for high-resolution data (<1.0 Å).
    • Hydrogen bonding analysis (e.g., S–H···N interactions stabilize the lattice) .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial efficacy?

Methodological Answer:

  • Re-evaluate Experimental Variables:
    • Solubility: Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
    • Bacterial Strain Variability: Confirm strain identity via 16S rRNA sequencing .
  • Meta-Analysis: Pool data from independent studies (e.g., MIC ranges: 2–32 μg/mL for S. aureus) to identify outliers .

Structural and Functional Derivative Design

Q. What functionalization strategies enhance bioavailability?

Methodological Answer:

  • Prodrug Synthesis: Convert the thiol (-SH) to a disulfide (-SS-) for improved membrane permeability. Reduce in vivo via glutathione .
  • PEGylation: Attach polyethylene glycol (PEG) chains to the pyrimidine nitrogen to increase hydrophilicity and half-life .

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